Selective C/EBPβ Inhibition: A 10-Fold Selectivity Window Over NF-κB
Helenalin acetate demonstrates a marked selectivity for inhibiting the transcriptional activity of C/EBPβ over that of NF-κB. In a luciferase reporter gene assay, helenalin acetate effectively inhibited C/EBPβ activity with an EC50 in the range of 0.1 to 0.4 μM, while its potency against NF-κB was at least 10-fold lower . This contrasts sharply with the parent compound helenalin, which is primarily characterized as an NF-κB inhibitor [1]. This selectivity window defines helenalin acetate as the preferred tool for dissecting C/EBPβ-mediated pathways without confounding NF-κB off-target effects.
| Evidence Dimension | Selectivity of transcription factor inhibition |
|---|---|
| Target Compound Data | C/EBPβ EC50: 0.1 - 0.4 μM; NF-κB inhibition is >10-fold less potent |
| Comparator Or Baseline | Helenalin (parent compound) is a non-selective NF-κB inhibitor |
| Quantified Difference | >10-fold selectivity for C/EBPβ over NF-κB |
| Conditions | Luciferase reporter gene assay in HEK293 cells |
Why This Matters
This selectivity is essential for researchers requiring a specific C/EBPβ inhibitor to avoid confounding results from NF-κB pathway interference.
- [1] Jakobs, A., et al. Helenalin Acetate, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300. J. Biol. Chem. 2016, 291, 26098-26108. View Source
